molecular formula C13H18N2O2 B11878240 Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate

Cat. No.: B11878240
M. Wt: 234.29 g/mol
InChI Key: JWJALRGXLHPRGR-UHFFFAOYSA-N
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Description

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method is the reaction of 3-pyridinecarboxylic acid with ethyl piperidine-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as ethyl piperidine-3-carboxylate and ethyl 2-oxo-3-piperidinecarboxylate.

    Pyridine derivatives: Such as 3-pyridinecarboxylic acid and 2-(pyridin-2-yl)ethanol.

Uniqueness

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 1-pyridin-3-ylpiperidine-2-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)12-7-3-4-9-15(12)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3

InChI Key

JWJALRGXLHPRGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C2=CN=CC=C2

Origin of Product

United States

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